5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine
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Overview
Description
5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound with significant interest in various scientific fields. It is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 7th position on the imidazo[1,2-C]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: It can form additional heterocyclic structures through cyclization reactions with suitable partners.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 5-Chloro-7-methylimidazo[1,2-C]pyrimidine
- 5-Bromo-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine
- 5-Chloro-7-(difluoromethyl)imidazo[1,2-C]pyrimidine
Comparison: 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability compared to its analogs. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUYMGYWPHPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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